molecular formula C25H21BrN4O5S B10950825 4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B10950825
M. Wt: 569.4 g/mol
InChI Key: UBEISHBREAXNOB-UHFFFAOYSA-N
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Description

4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxy-pyrimidinyl group, and a sulfonyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 4-bromophenol. This is followed by the reaction with formaldehyde to produce 4-(bromophenoxy)methyl intermediate.

    Coupling with Methoxy-Pyrimidinyl Group: The intermediate is then reacted with 6-methoxy-4-pyrimidinylamine under suitable conditions to introduce the methoxy-pyrimidinyl group.

    Sulfonylation: The resulting compound is further reacted with sulfonyl chloride to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-CHLOROPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
  • 4-[(4-FLUOROPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
  • 4-[(4-IODOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE

Uniqueness

The uniqueness of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE lies in its bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C25H21BrN4O5S

Molecular Weight

569.4 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C25H21BrN4O5S/c1-34-24-14-23(27-16-28-24)30-36(32,33)22-12-8-20(9-13-22)29-25(31)18-4-2-17(3-5-18)15-35-21-10-6-19(26)7-11-21/h2-14,16H,15H2,1H3,(H,29,31)(H,27,28,30)

InChI Key

UBEISHBREAXNOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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